N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-2-29(25,26)22-15-9-7-14(8-10-15)16-13-17(18-5-3-11-27-18)23(21-16)20(24)19-6-4-12-28-19/h3-12,17,22H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXARQWUNNHUZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the furan and thiophene groups: These heterocycles can be introduced via cross-coupling reactions or through the use of pre-functionalized starting materials.
Attachment of the sulfonamide group: This step typically involves the reaction of an amine with a sulfonyl chloride under basic conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and minimize costs, potentially using continuous flow chemistry techniques.
Chemical Reactions Analysis
N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, potentially forming new derivatives.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Medicinal Chemistry
N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has shown promise in various therapeutic areas:
- Anti-inflammatory Activity : Compounds containing pyrazole moieties have been extensively studied for their ability to inhibit cyclooxygenase enzymes, which are involved in inflammation pathways. Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects in vitro and in vivo .
- Anticancer Properties : The compound has demonstrated cytotoxic activity against several cancer cell lines. For instance, studies have reported that similar pyrazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways .
Case Studies
- Case Study on Anti-inflammatory Activity :
- Case Study on Anticancer Efficacy :
Mechanism of Action
The mechanism of action for N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of the target compound, we compare it with three analogs from the literature. Key differences lie in substituent groups, electronic profiles, and reported bioactivity.
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Thiophene vs. Carbothioamide/Other Acyl Groups : The thiophene-2-carbonyl group in the target compound introduces a sulfur atom, enhancing π-π stacking interactions compared to the carbothioamide in Compound 2 or the phenyl group in Compound 3. This may improve binding to hydrophobic enzyme pockets in microbial targets .
- Sulfonamide vs. Methoxy/Nitro Groups : The ethane-1-sulfonamide moiety increases polarity and hydrogen-bonding capacity compared to the electron-donating methoxy (Compound 2) or electron-withdrawing nitro (Compound 3) groups. This likely enhances solubility and target selectivity .
Research Findings and Limitations
- Computational studies (e.g., Multiwfn ) could clarify electronic distributions.
- Bioactivity Gaps : While antimicrobial activity is inferred for the target compound, direct experimental validation is absent in the reviewed literature. Comparative assays with Compounds 1–4 are needed.
- Synthetic Challenges : The thiophene-2-carbonyl group may complicate synthesis compared to simpler acyl derivatives, requiring optimized cyclocondensation protocols .
Biological Activity
N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound that belongs to the pyrazole class of heterocyclic compounds. This compound's structure integrates multiple bioactive moieties, including furan, thiophene, and sulfonamide groups, which contribute to its potential biological activities. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C18H18N2O3S. The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Introduction of Furan and Thiophene Groups : These groups are incorporated via electrophilic aromatic substitution reactions.
- Sulfonamide Functionalization : The final step often involves the introduction of the sulfonamide group through reaction with sulfonyl chlorides.
Reaction Conditions
The synthesis usually employs solvents like ethanol or dioxane and may require heating under reflux for several hours to ensure complete reaction. Purification techniques such as column chromatography or recrystallization are utilized to obtain high-purity samples.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including interaction with key enzymes involved in cancer progression .
Anti-inflammatory Activity
The pyrazole scaffold is recognized for its anti-inflammatory properties. Compounds similar to this compound have demonstrated significant inhibition of inflammatory markers in vitro:
| Assay | Activity |
|---|---|
| HRBC Membrane Stabilization | 86.70% - 99.25% |
| Cytokine Inhibition | Significant reduction |
These findings indicate that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Studies have reported MIC values indicating broad-spectrum activity:
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 20 |
| S. aureus | 15 |
| P. aeruginosa | 10 |
This suggests that this compound could be a candidate for further investigation as an antimicrobial agent .
The proposed mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. The furan and thiophene rings enhance binding affinity due to their electronic properties, while the pyrazole ring can participate in hydrogen bonding and electrostatic interactions:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory responses.
- Receptor Modulation : It can modulate receptor activity related to inflammation and cancer signaling pathways.
Study on Anticancer Activity
In a recent study by Bouabdallah et al., various pyrazole derivatives were screened against Hep-2 and P815 cancer cell lines, revealing significant cytotoxic potential with IC50 values comparable to established chemotherapeutics . This underscores the relevance of compounds like this compound in cancer therapy.
Study on Anti-inflammatory Properties
Research conducted by Li et al. demonstrated that pyrazole derivatives exhibited substantial anti-inflammatory effects by stabilizing cell membranes during oxidative stress conditions . This study supports the notion that this compound could be beneficial in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, hydrazine hydrate reacts with furan- and thiophene-containing carbonyl precursors under reflux in dioxane to form the dihydropyrazole core . Subsequent sulfonamide coupling at the phenyl group can be achieved using ethanesulfonyl chloride in the presence of a base like triethylamine. Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the structural integrity of this compound be validated after synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm the presence of furan (δ 6.3–7.2 ppm for protons), thiophene (δ 7.4–7.6 ppm), and sulfonamide (δ 3.1–3.3 ppm for CH2) .
- X-ray crystallography : Resolve the dihydropyrazole ring conformation and verify substituent orientation, as demonstrated for analogous pyrazol-1-yl ethanone derivatives .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+: ~473.12 g/mol).
Q. What purification strategies are recommended for intermediates in the synthesis of this compound?
- Methodological Answer : Use gradient elution chromatography (e.g., 20–50% ethyl acetate in hexane) for intermediates. For polar sulfonamide derivatives, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) improves purity (>95%) . Recrystallization from ethanol/water (1:3) is effective for final product isolation .
Advanced Research Questions
Q. How can regioselectivity challenges in the cyclocondensation step be addressed during synthesis?
- Methodological Answer : Regioselectivity in pyrazole ring formation is influenced by electronic and steric factors. Use DFT calculations to predict favorable sites for cyclization. Experimentally, optimize reaction conditions:
- Temperature : Higher temperatures (80–100°C) favor thermodynamic control, stabilizing the 4,5-dihydro-1H-pyrazole isomer .
- Catalysis : Lewis acids (e.g., ZnCl2) can direct regioselectivity by coordinating to carbonyl groups, as shown in analogous thiophene-carbonyl systems .
Q. What strategies are effective for evaluating the biological activity of this compound, particularly in cancer research?
- Methodological Answer :
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC50 values with reference drugs like doxorubicin .
- Mechanistic studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) and kinase inhibition assays (e.g., EGFR or VEGFR targets) .
- SAR analysis : Modify the thiophene-2-carbonyl or sulfonamide groups to correlate structural changes with activity .
Q. How can contradictory data in solubility and bioavailability studies be resolved?
- Methodological Answer :
- Solubility : Use Hansen solubility parameters to select optimal solvents. For low aqueous solubility (<10 µg/mL), employ co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles .
- Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) and compare with in vivo pharmacokinetic data. Adjust logP values via substituent modification (e.g., introducing hydrophilic groups on the phenyl ring) .
Q. What computational methods are suitable for predicting the binding affinity of this compound to therapeutic targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., COX-2 or PARP). Validate with MD simulations (NAMD/GROMACS) to assess stability .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with sulfonamide oxygen) using tools like Phase .
Q. How can flow chemistry improve the scalability and reproducibility of this compound's synthesis?
- Methodological Answer : Implement continuous-flow reactors for:
- Oxidation steps : Use Swern oxidation under controlled flow conditions to minimize side reactions .
- Cyclocondensation : Optimize residence time (5–10 min) and temperature (70°C) in a microreactor to enhance yield (>85%) and reduce batch variability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across different studies?
- Methodological Answer :
- Standardize assays : Ensure consistent cell lines, serum concentrations, and incubation times.
- Control for stereochemistry : Verify enantiomeric purity via chiral HPLC, as impurities in diastereomers can skew activity .
- Meta-analysis : Use platforms like PubChem to compare bioactivity data across analogous sulfonamide-pyrazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
